3-(2,3-Dioxoindolin-5-yl)benzonitrile
CAS No.:
Cat. No.: VC20378616
Molecular Formula: C15H8N2O2
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8N2O2 |
|---|---|
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
| Standard InChI | InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
| Standard InChI Key | GBQOSRRYLCVAJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |
Introduction
Chemical Identity and Structural Features
3-(2,3-Dioxoindolin-5-yl)benzonitrile (CAS: 893736-55-5) has the molecular formula C₁₅H₈N₂O₂ and a molecular weight of 248.24 g/mol . Its IUPAC name, 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile, reflects the integration of a benzonitrile group and a 2,3-indolinedione (isatin) system. Key structural attributes include:
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Benzonitrile moiety: The electron-withdrawing nitrile group (-C≡N) at the 3-position influences electronic distribution, enhancing reactivity in electrophilic substitutions and cross-coupling reactions.
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Dioxoindoline core: The 2,3-diketone configuration on the indoline ring facilitates hydrogen bonding and coordination with biological targets, a hallmark of isatin-based drug candidates .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₈N₂O₂ | |
| Molecular Weight | 248.24 g/mol | |
| IUPAC Name | 3-(2,3-dioxo-1H-indol-5-yl)benzonitrile | |
| Melting Point | Not reported | – |
| Solubility | Likely low in aqueous media |
Synthetic Routes and Optimization
The synthesis of 3-(2,3-Dioxoindolin-5-yl)benzonitrile typically involves multi-step protocols, leveraging modern coupling techniques and functional group transformations.
Core Isatin Formation
The dioxoindoline core is synthesized via oxidation of α-hydroxy amides using hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). This method, reported by Wang et al., achieves high yields (55–80%) under mild conditions . For example, IBX promotes a domino reaction to convert α-hydroxy amides directly into isatin derivatives, avoiding harsh oxidants .
Suzuki-Miyaura Coupling
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Isatin core synthesis | IBX, DMSO, 100°C, 3h | 55–80% | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 70–80% |
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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¹H NMR: Aromatic protons of the benzonitrile ring appear as multiplets at δ 7.5–8.0 ppm, while indoline protons resonate near δ 6.8–7.3 ppm . The absence of NH signals (δ ~10 ppm) confirms N-substitution .
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¹³C NMR: Carbonyl carbons (C=O) of the dioxoindoline core resonate at δ 167–169 ppm, while the nitrile carbon appears at δ ~118 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 248.1 [M+H]⁺, consistent with the molecular formula.
| Compound | IC₅₀ (K562) | Key Substituents | Source |
|---|---|---|---|
| 2m | 0.03 μM | N-p-OCH₃Bn, C5-p-OCH₃Ph | |
| 5-Bromoisatin | >100 μM | C5-Br | |
| Parent isatin | >500 μM | None |
Applications in Drug Discovery
The compound’s dual functionality positions it as a versatile scaffold:
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Antiangiogenic agents: By inhibiting endothelial cell tube formation (as seen with 2m), it could block tumor vascularization .
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Kinase inhibitors: The planar aromatic system may intercalate into ATP-binding pockets of kinases .
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Antimicrobials: Nitrile-containing compounds often disrupt microbial cell membranes or enzymes.
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and undefined toxicity profiles. Future work should prioritize:
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SAR studies: Systematically varying substituents on the benzonitrile and indoline rings to optimize potency and selectivity.
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In vivo models: Evaluating bioavailability and efficacy in animal models of cancer or infection.
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Target identification: Using proteomics or crystallography to elucidate molecular targets.
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